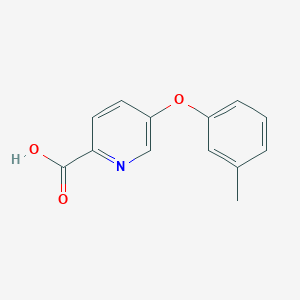
5-(3-Methylphenoxy)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methylphenoxy)pyridine-2-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine .
Chemical Reactions Analysis
Six new coordination compounds have been obtained by reactions of the corresponding metal salts and the rigid ligand 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid under solvothermal conditions . These compounds were fully characterized by single-crystal X-ray diffraction, elemental analysis, IR spectroscopy, thermal analysis, and powder X-ray diffraction .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Vitamin B6 Derivatives : Research has explored the synthesis of vitamin B6 derivatives, including 3‐hydroxy-4‐hydroxymethyl-2‐methyl-5‐pyridine acetic and -5-pyridine-propionic acids, among other related compounds. These syntheses highlight the chemical versatility and potential of pyridine derivatives in creating biologically relevant molecules (Tomita, Brooks, & Metzler, 1966).
Functionalized Tetrahydropyridines Synthesis : A phosphine-catalyzed annulation method has been developed to synthesize highly functionalized tetrahydropyridines, demonstrating the utility of pyridine derivatives in complex organic synthesis (Zhu, Lan, & Kwon, 2003).
Complexones and Antioxidants : New 2-pyridylethylphosphinates containing bulky phenol fragments have been synthesized, showcasing potential applications as complexones and antioxidants. This research underscores the adaptability of pyridine derivatives in creating compounds with varied functional applications (Prishchenko et al., 2008).
Environmental and Biological Interactions
Environmental Exposure to Pesticides : A study on the environmental exposure of South Australian preschool children to organophosphorus and pyrethroid pesticides revealed the widespread presence of pyridine derivative metabolites. This research highlights the environmental and health considerations associated with pyridine derivatives (Babina et al., 2012).
GPCR Modulation : The allosteric modulation of G protein-coupled receptors by compounds such as 3-amino-5-chloro-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide has been studied, showcasing the potential of pyridine derivatives in therapeutic applications (Valant et al., 2012).
Material Science Applications
Hyperbranched Aromatic Polyamide : The synthesis of hyperbranched aromatic polyamides from compounds like 3,5-bis(4-aminophenoxy)benzoic acid demonstrates the application of pyridine derivatives in creating advanced materials with potential uses in various industries (Yang, Jikei, & Kakimoto, 1999).
Safety and Hazards
Propiedades
IUPAC Name |
5-(3-methylphenoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-3-2-4-10(7-9)17-11-5-6-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQXMHPBSDUCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


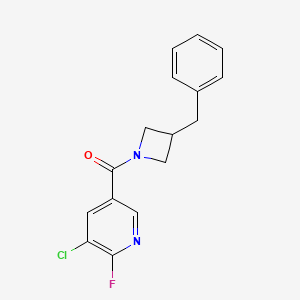
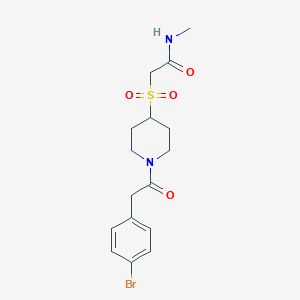
![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2740260.png)
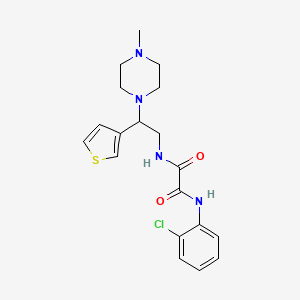

![N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2740266.png)
![3-(2-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740268.png)
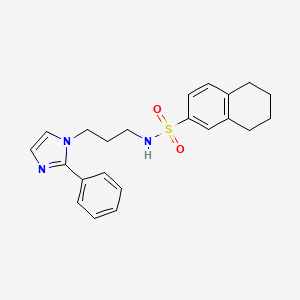
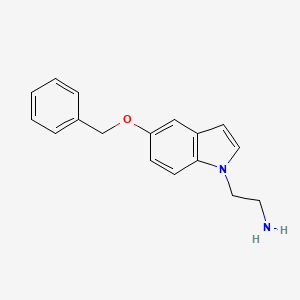
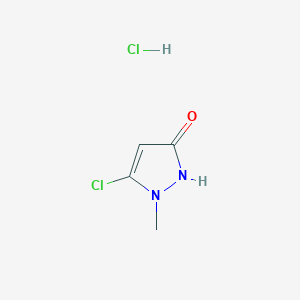
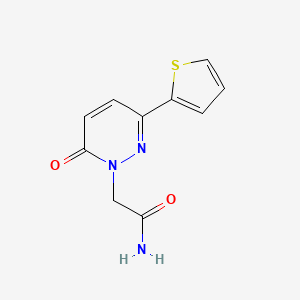
![6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one](/img/structure/B2740277.png)
![Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2740278.png)